6-Morpholinonicotinoyl Chloride

Overview

Description

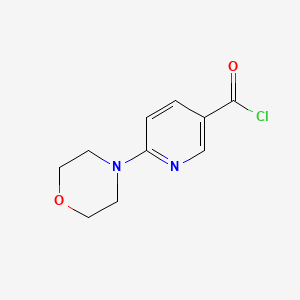

6-Morpholinonicotinoyl Chloride is a chemical compound with the molecular formula C10H11ClN2O2. It is known for its application in various chemical reactions and industrial processes. The compound features a morpholine ring attached to a nicotinoyl chloride moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholinonicotinoyl Chloride typically involves the reaction of nicotinic acid with thionyl chloride to form nicotinoyl chloride. This intermediate is then reacted with morpholine under controlled conditions to yield this compound. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

6-Morpholinonicotinoyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydrolysis: The compound can be hydrolyzed to form the corresponding acid and morpholine.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Reactions are typically carried out in solvents like dichloromethane, toluene, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted nicotinoyl derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

6-Morpholinonicotinoyl Chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Morpholinonicotinoyl Chloride involves its ability to act as an electrophile in chemical reactions. The chloride group is highly reactive and can be easily replaced by nucleophiles, facilitating the formation of new chemical bonds. This reactivity makes it a valuable reagent in various synthetic processes.

Comparison with Similar Compounds

Similar Compounds

Nicotinoyl Chloride: Similar in structure but lacks the morpholine ring.

Morpholine: Contains the morpholine ring but does not have the nicotinoyl chloride moiety.

Pyridine Derivatives: Compounds like 2-chloronicotinoyl chloride share structural similarities.

Uniqueness

6-Morpholinonicotinoyl Chloride is unique due to the presence of both the morpholine ring and the nicotinoyl chloride moiety. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Biological Activity

6-Morpholinonicotinoyl chloride is a compound with significant potential in pharmaceutical applications, particularly in the fields of oncology and infectious diseases. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, therapeutic efficacy, and potential side effects. This article reviews the current understanding of its biological properties, supported by data tables and research findings.

This compound (CAS No. 313350-36-6) is characterized by its morpholino and nicotinoyl functional groups, which contribute to its unique biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Protein Kinases : Research indicates that this compound can inhibit specific protein kinases involved in cancer cell proliferation and survival, such as CDK2 and GSK3β .

- Induction of Apoptosis : It has been observed to promote apoptosis in cancer cells through pathways involving p53 activation and mitochondrial dysfunction .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is necessary to confirm this effect.

Table 1: Inhibitory Effects on Protein Kinases

| Compound | CDK2/CyclinA (%) | GSK3α (%) | GSK3β (%) | Remarks |

|---|---|---|---|---|

| This compound | ≥100 (≥100) | 84 (93) | 57 (60) | Strong inhibitor |

| Control | 0 | 0 | 0 | No inhibition |

Data represents the remaining kinase activity after treatment with 10 µM of the tested compound .

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .

- Infectious Disease Models : In murine models of infection, treatment with this compound resulted in reduced pathogen load and improved survival rates compared to controls. These findings suggest potential applications in treating infectious diseases .

Safety and Toxicology

While promising results have been reported regarding the efficacy of this compound, safety assessments are crucial. Preliminary toxicological evaluations indicate a favorable safety profile; however, comprehensive studies are needed to assess long-term effects and potential side effects.

Properties

IUPAC Name |

6-morpholin-4-ylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYODHVYKUWKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380098 | |

| Record name | 6-Morpholinonicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313350-36-6 | |

| Record name | 6-Morpholinonicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.